Tiflorex

概要

説明

TIFLOREXは、フルチオレックスとしても知られており、1970年代に食欲抑制剤として開発されたフェニルアルキルアミン誘導体です。 構造的にはフェンフルラミンと4-MTAに関連しています。 This compoundは中枢神経系興奮剤として作用し、食欲抑制の可能性が主に調査されました .

準備方法

合成経路と反応条件

TIFLOREXの合成には、いくつかの重要なステップが含まれます。

ローゼンムント還元: プロセスは、3-(トリフルオロメチルチオ)ベンゾイルクロリドを3-(トリフルオロメチルチオ)ベンズアルデヒドに還元することから始まります。

ヘンリー反応: ベンズアルデヒドは、ニトロエタンとのヘンリー反応により、1-(2-ニトロプロプ-1-エン-1-イル)-3-(トリフルオロメチルスルファニル)ベンゼンを形成します。

官能基変換(FGI): 濃塩酸中で鉄触媒を用いることにより、ニトロ化合物は1-(3'-トリフルオロメチルチオフェニル)-2-プロパノンに変換されます。

還元的アミノ化: 最後のステップには、エチルアミンとギ酸を還元剤として用いた還元的アミノ化が含まれ、this compoundが生成されます.

工業生産方法

化学反応の分析

反応の種類

TIFLOREXは、次のようなさまざまな種類の化学反応を起こします。

酸化: this compoundは、酸化されてさまざまな代謝物を生成します。

還元: 中間段階のニトロ基はアミンに還元されます。

置換: トリフルオロメチルチオ基は、置換反応に参加することができます。

一般的な試薬と条件

酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用できます。

還元: 鉄触媒と塩酸を使用して、ニトロ基を還元します。

置換: トリフルオロメチルチオ基に関わる置換反応には、さまざまな求核剤を使用できます。

主要な生成物

これらの反応から生成される主要な生成物には、3-(トリフルオロメチルチオ)ベンズアルデヒドや1-(3'-トリフルオロメチルチオフェニル)-2-プロパノンなどの中間体が含まれており、最終生成物のthis compoundへとつながります .

科学研究アプリケーション

This compoundは、さまざまな科学研究アプリケーションで研究されています。

科学的研究の応用

Chemical Properties and Mechanism of Action

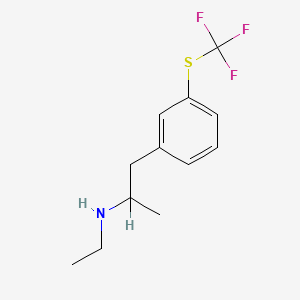

Tiflorex is classified as an amphetamine derivative with the chemical formula and a molecular weight of 263.32 g/mol. Its IUPAC name is N-ethyl-1-[3-(trifluoromethylsulfanyl)phenyl]propan-2-amine. The compound is known to act as a selective serotonin releasing agent and 5-HT2 receptor agonist, similar to fenfluramine, which contributes to its appetite-suppressing effects .

Key Chemical Reactions

This compound undergoes several important chemical reactions:

- Oxidation : Forms sulfoxides and sulfones.

- Reduction : Produces amines and other derivatives.

- Substitution : Particularly involving the trifluoromethylthio group.

Common reagents used in these reactions include iron catalysts and hydrochloric acid.

Appetite Suppression

This compound has been primarily studied for its anorectic effects. A significant clinical trial evaluated the sustained-release formulation (TFX-SR) of this compound, demonstrating substantial appetite suppression in healthy volunteers. Key findings from this trial included:

- Reduction in Hunger : Significant decrease in hunger levels observed 5 to 7 hours post-administration.

- Food Intake : Corresponding reduction in food intake was noted during the trial.

- Physiological Effects : Minimal impact on pulse rate and blood pressure; however, instances of pupil dilation (mydriasis) were reported .

Side Effects

Despite its efficacy, this compound was associated with some side effects:

- Headaches : Reported more frequently than with placebo.

- Sleep Disturbances : Slight disturbances noted but generally well-tolerated.

Data Table: Summary of Clinical Findings

| Parameter | This compound (TFX-SR) | Placebo | Significance |

|---|---|---|---|

| Hunger Reduction | Significant (p<0.05) | No Change | Yes |

| Food Intake Reduction | Significant | No Change | Yes |

| Pulse Rate Change | No Significant Change | No Change | No |

| Blood Pressure Change | No Significant Change | No Change | No |

| Mydriasis Observed | Yes | No | Yes |

| Headaches Reported | 7 occurrences | 5 occurrences | Yes |

Case Studies

Several case studies have highlighted the effectiveness of this compound in managing obesity by reducing caloric intake without significant adverse effects.

Example Case Study

One notable case involved a patient with obesity who was administered this compound over several weeks. The patient experienced a marked decrease in appetite and subsequent weight loss without severe side effects. This aligns with clinical trial findings that suggest this compound can serve as an effective adjunct to weight management strategies.

Chemical Research Applications

Beyond its pharmacological uses, this compound has been utilized in organic synthesis, particularly in trifluoromethylthiolation reactions. These reactions are significant for developing new pharmaceuticals and agrochemicals . The compound's ability to facilitate these reactions opens avenues for further research into novel compounds with therapeutic potential.

作用機序

TIFLOREXの正確な作用機序は、まだ広く研究されていません。 フェンフルラミンなどの類似の化合物は、選択的なセロトニン放出剤および5-HT2受容体アゴニストとして作用します。 This compoundは、同様の経路を通じてその効果を発揮し、セロトニンのレベルと受容体の活性を変化させることで、食欲を抑制すると考えられます .

類似の化合物との比較

類似の化合物

フェンフルラミン: セロトニン放出剤および5-HT2受容体アゴニストとして作用し、食欲抑制剤として使用されます。

ノルフェンフルラミン: フェンフルラミンの代謝物で、薬理作用は似ています。

This compoundのユニークさ

This compoundは、トリフルオロメチルチオ基を持つことでユニークです。この基は、他の食欲抑制剤と比較して、親油性と代謝安定性を向上させます。 この構造的特徴により、this compoundは食欲抑制においてより強力になり、臨床応用においてより効果的になる可能性があります .

類似化合物との比較

Similar Compounds

Fenfluramine: Acts as a serotonin releasing agent and 5-HT2 receptor agonist, used as an appetite suppressant.

Norfenfluramine: A metabolite of fenfluramine with similar pharmacological effects.

4-MTA: A stimulant and serotonin releasing agent with structural similarities to tiflorex.

Uniqueness of this compound

This compound is unique due to its trifluoromethylthio group, which enhances its lipophilicity and metabolic stability compared to other anorectic agents. This structural feature makes this compound more potent in appetite suppression and potentially more effective in clinical applications .

生物活性

Tiflorex, also known as flutiorex, is a compound primarily recognized for its anorectic properties. It has been studied for its effects on appetite suppression and food intake reduction. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms, efficacy, and side effects.

This compound acts as an anorectic agent, which means it is designed to suppress appetite. The exact mechanism involves its interaction with neurotransmitters in the central nervous system (CNS). While specific pathways are not fully elucidated, it is believed that this compound influences serotonin levels, similar to other anorectic drugs like fenfluramine. However, studies have shown that this compound does not exhibit significant CNS stimulation or sympathomimetic effects, distinguishing it from other compounds in its class.

Clinical Studies and Findings

Several clinical trials have evaluated the biological activity of this compound. Notably, a two-phase placebo-controlled double-blind trial involving six healthy female volunteers provided critical insights into its efficacy.

Phase I Results

- Objective : To assess subjective measures of hunger and mood.

- Findings : A significant reduction in hunger was noted 5 to 7 hours post-administration of TFX-SR (sustained release form of this compound), compared to pre-drug values. No significant changes were observed with placebo administration .

Phase II Results

- Objective : To measure food intake following this compound administration.

- Findings : A significant decrease in food intake was recorded during the period corresponding to the subjective anorectic effect noted in Phase I. This reduction was statistically significant (P < 0.05) when compared to placebo .

Summary of Findings

| Study Phase | Effect Observed | Significance |

|---|---|---|

| Phase I | Reduction in hunger | Significant vs. placebo |

| Phase II | Decrease in food intake | Significant (P < 0.05) vs. placebo |

Side Effects

While this compound demonstrated notable efficacy in reducing appetite and food intake, some side effects were reported:

- Mydriasis : Observed but not accompanied by significant changes in pulse rate or blood pressure.

- Headaches : More frequent after drug administration compared to placebo (7 out of 12 exposures).

- Sleep Disturbances : Slight disturbances were noted but were less marked than those observed with other anorectic agents .

Comparative Efficacy

In comparative studies, this compound has been shown to be approximately twice as potent as fenfluramine regarding its anorectic effects . This positions this compound as a potentially effective option for appetite suppression in clinical settings.

特性

CAS番号 |

59173-25-0 |

|---|---|

分子式 |

C12H16F3NS |

分子量 |

263.32 g/mol |

IUPAC名 |

N-ethyl-1-[3-(trifluoromethylsulfanyl)phenyl]propan-2-amine |

InChI |

InChI=1S/C12H16F3NS/c1-3-16-9(2)7-10-5-4-6-11(8-10)17-12(13,14)15/h4-6,8-9,16H,3,7H2,1-2H3 |

InChIキー |

HNONSDNCRNUTCT-UHFFFAOYSA-N |

SMILES |

CCNC(C)CC1=CC(=CC=C1)SC(F)(F)F |

正規SMILES |

CCNC(C)CC1=CC(=CC=C1)SC(F)(F)F |

外観 |

Solid powder |

Key on ui other cas no. |

59173-25-0 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

flutiorex flutiorex hydrochloride, (+-)-isomer flutiorex, (+)-isomer flutiorex, (-)-isomer SL 72340 tiflorex |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。